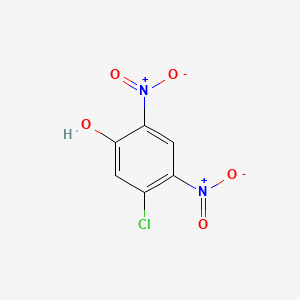![molecular formula C20H22N4O6 B11707695 N'~1~,N'~6~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11707695.png)
N'~1~,N'~6~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]hexanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1,N’6-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two 2,4-dihydroxyphenyl groups attached to a hexanedihydrazide backbone through methylene linkages. Its molecular formula is C20H24N4O4, and it has a molecular weight of 384.43 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’6-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE typically involves the condensation reaction between hexanedihydrazide and 2,4-dihydroxybenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’1,N’6-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base linkages to amine groups.
Substitution: The hydroxyl groups on the phenyl rings can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N’1,N’6-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’1,N’6-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE involves its interaction with various molecular targets. The compound can chelate metal ions, forming stable complexes that can modulate biological activities. The hydroxyl groups on the phenyl rings can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N’1,N’6-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE
- N’1,N’6-BIS[(E)-(5-BROMOFURAN-2-YL)METHYLIDENE]HEXANEDIHYDRAZIDE
Uniqueness
N’1,N’6-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE is unique due to the presence of two 2,4-dihydroxyphenyl groups, which impart distinct chemical and biological properties. The hydroxyl groups enhance its ability to form hydrogen bonds and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H22N4O6 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(2,4-dihydroxyphenyl)methylideneamino]hexanediamide |
InChI |
InChI=1S/C20H22N4O6/c25-15-7-5-13(17(27)9-15)11-21-23-19(29)3-1-2-4-20(30)24-22-12-14-6-8-16(26)10-18(14)28/h5-12,25-28H,1-4H2,(H,23,29)(H,24,30)/b21-11+,22-12+ |
InChI Key |
VTFWQVMCGXXZDV-XHQRYOPUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)CCCCC(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-oxo-N'-(phenylcarbonyl)-3H-benzo[f]chromene-2-carbohydrazonamide](/img/structure/B11707615.png)

![4-{[3,5-bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11707630.png)
![2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11707631.png)
![(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11707655.png)
![N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide](/img/structure/B11707663.png)
![17-(3,4-Dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11707675.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11707682.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707687.png)


![3-bromo-N'-[(2E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11707694.png)

![2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11707703.png)
